molecular formula C10H10N6 B6975214 1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole

1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole

Cat. No.: B6975214
M. Wt: 214.23 g/mol
InChI Key: URCPJDHGUPQWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole is a heterocyclic compound that features both a benzimidazole and a tetrazole ring

Properties

IUPAC Name

1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-2-4-9-8(3-1)11-7-16(9)6-5-10-12-14-15-13-10/h1-4,7H,5-6H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCPJDHGUPQWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(2H-tetrazol-5-yl)ethylamine with o-phenylenediamine under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in solvents like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and thereby reducing blood pressure . The tetrazole ring is crucial for binding to the receptor, while the benzimidazole ring enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Uniqueness: 1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic properties and binding affinities compared to other similar compounds. Its dual functionality as both a benzimidazole and a tetrazole derivative makes it a versatile scaffold in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.